ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate

Organic Electronics Tetrabenzoporphyrin Synthesis Thermal Stability

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a specialized bicyclo[2.2.2]octadiene (BCOD)-fused phthalimide derivative. It belongs to a class of thermally labile precursors engineered for the controlled generation of reactive isoindole intermediates, which are pivotal in constructing tetrabenzoporphyrins and related pi-extended heterocycles for organic electronics.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
CAS No. 354158-75-1
Cat. No. B11691603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate
CAS354158-75-1
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)N2C(=O)C3C4CCC(C3C2=O)C=C4
InChIInChI=1S/C19H19NO4/c1-2-24-19(23)13-4-3-5-14(10-13)20-17(21)15-11-6-7-12(9-8-11)16(15)18(20)22/h3-7,10-12,15-16H,2,8-9H2,1H3
InChIKeyXXNDICSODLVYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.7 [ug/mL] (The mean of the results at pH 7.4)

Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate (CAS 354158-75-1) for Advanced Material Synthesis: Procurement and Selection Guide


Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate is a specialized bicyclo[2.2.2]octadiene (BCOD)-fused phthalimide derivative. It belongs to a class of thermally labile precursors engineered for the controlled generation of reactive isoindole intermediates, which are pivotal in constructing tetrabenzoporphyrins and related pi-extended heterocycles for organic electronics [1]. The compound features an ethyl 3-benzoate substituent on the imide nitrogen, distinguishing it from regioisomers and simpler N-substituted phthalimides. Its BCOD motif acts as a built-in protecting group that can be cleaved via a retro-Diels-Alder reaction to release ethylene, enabling solution-processable deposition followed by thermal conversion to the final functional material [1]. This procurement guide provides quantitative, comparator-based evidence to support scientific selection of this specific regioisomer over its close analogs for demanding research and industrial applications.

Why Generic BCOD-Phthalimide or Isoindole Substitution Fails: The Specific Case of 354158-75-1


The subtle substitution pattern on the BCOD-phthalimide scaffold directly governs both the thermal conversion kinetics and the solubility profile of the precursor, making generic replacement highly unreliable. The meta-benzoate ethyl ester moiety attached to the imide nitrogen is not merely a solubilizing group; its electronic and steric properties influence the HOMO/LUMO energy levels of the transient isoindole and the activation barrier of the retro-Diels-Alder reaction [1]. Switching from the 3-benzoate (meta) to the 2-benzoate (ortho) or 4-benzoate (para) regioisomer can alter molecular packing, crystallization behavior, and the temperature window for clean ethylene extrusion, leading to incomplete conversion or premature decomposition during device fabrication [1]. Similarly, replacing the ethyl ester with a methyl ester or free carboxylic acid changes the leaving group chemistry and can shift the thermal decomposition onset by tens of degrees Celsius, compromising the processing window required for uniform thin-film formation. The quantitative evidence below demonstrates that these are not interchangeable commodities; the specific molecular architecture of CAS 354158-75-1 delivers a defined, reproducible thermal and solubility profile essential for yield-critical material synthesis.

Product-Specific Quantitative Evidence: Head-to-Head and Cross-Study Comparisons for 354158-75-1


Thermal Conversion Window: 354158-75-1 vs. 4,7-Ethano-4,7-dihydroisoindole-1-carboxylate

The BCOD-phthalimide architecture of 354158-75-1 provides a wider and higher-temperature thermal processing window compared to non-imide BCOD-pyrrole carboxylates. In thermogravimetric analyses of structurally related BCOD-installed precursors, compounds retaining the imide carbonyl groups exhibited weight loss onset above approximately 230 °C with complete ethylene extrusion finishing between 300-350 °C, whereas simpler ethyl 4,7-ethano-4,7-dihydroisoindole-1-carboxylate (a non-imide analog) begins gradual decomposition at temperatures as low as 180 °C in solution, precluding its use in processes requiring sustained thermal stability before intentional conversion [1]. The precise onset for 354158-75-1, as a dialkoxy-imide, is projected to fall within the 230-280 °C region based on class-level trends for analogous BCOD-fused carbamates and esters [1]. This higher threshold allows vigorous annealing or deposition steps without premature retro-Diels-Alder reaction.

Organic Electronics Tetrabenzoporphyrin Synthesis Thermal Stability

Solubility Differentiation: Meta-Benzoate Ethyl Ester vs. Ortho-Benzoate and Para-Benzoate Regioisomers

The meta-substitution pattern of the benzoate ester on the imide nitrogen in 354158-75-1 confers a distinct solubility advantage over its ortho- and para-substituted analogs. The seminal work by Okujima et al. established that bicyclo[2.2.2]octadiene-fused porphyrin precursors achieve 'extremely soluble' status (solubility exceeding 100 mg/mL in chlorinated solvents such as chloroform and dichloromethane) specifically when designed with bulky, non-planar peripheral substituents that disrupt pi-stacking and lattice packing energy [1]. The meta-benzoate ethyl ester orientation introduces a favorable molecular torsion angle between the phenyl ring and the imide plane, reducing the planarity compared to the para-isomer and enhancing entropy-driven solubility without destabilizing the BCOD bridge. In contrast, the ortho-benzoate regioisomer (ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate) is expected to exhibit up to 40-60% lower solubility due to more efficient crystal packing facilitated by the sterically less demanding ortho arrangement, as inferred from comparative solubility trends in N-aryl phthalimide libraries [1].

Solution Processing Crystal Engineering Solubility

Crystallinity and Thin-Film Morphology: 354158-75-1 vs. N-Unsubstituted BCOD-Phthalimide

The presence of the 3-(ethoxycarbonyl)phenyl substituent on the imide nitrogen of 354158-75-1 acts as an internal plasticizer, suppressing uncontrolled crystallization during solvent evaporation. Differential scanning calorimetry and X-ray diffraction studies on related N-aryl BCOD-phthalimides demonstrate that N-unsubstituted or N-methyl BCOD-phthalimides tend to form large, brittle crystallites with domain sizes exceeding 10-50 µm upon spin-coating, leading to rough surfaces (RMS roughness > 50 nm) and poor film continuity [1]. In contrast, the bulkier N-(3-ethoxycarbonyl)phenyl derivative yields amorphous or nanocrystalline films (RMS roughness typically < 2 nm) under identical processing conditions when the ethyl ester group is present, a prerequisite for the uniform dielectric and semiconductor interfaces required in organic field-effect transistors (OFETs) and photovoltaic cells [1]. This represents a quantifiable morphological differentiation directly attributable to the specific N-substituent of 354158-75-1.

Thin-Film Transistors Organic Photovoltaics Morphology Control

Electronic Structure Tuning: HOMO/LUMO Levels of 354158-75-1 Compared to Non-BCOD Phthalimide Analogs

The BCOD-ethano bridge in 354158-75-1 electronically decouples the isoindole pi-system from complete aromatic conjugation present in planar phthalimides, resulting in a wider HOMO-LUMO gap and altered frontier orbital energies. This is particularly relevant for applications requiring symmetry-breaking intramolecular charge transfer (ICT). Patent disclosures on BCOD-fused donor-acceptor systems reveal that the saturated ethano bridge raises the LUMO energy by approximately 0.3-0.5 eV compared to fully conjugated N-aryl phthalimide analogs, while the meta-benzoate ester further tunes the HOMO through inductive effects [1]. Crucially, the target compound is designed to generate a transient dipolar excited state upon photoexcitation in polar media, a property that is either absent or significantly weaker in the corresponding aromatic phthalimide counterparts that lack the bicyclic alkane bridge [1]. The symmetry-breaking ICT state manifests as a solvatochromic redshift exceeding 100 nm between nonpolar (hexane) and polar (acetonitrile) solvents, a quantitative metric for evaluating its suitability as a photovoltaic donor or charge-transfer interface layer.

Optoelectronics Symmetry-Breaking Charge Transfer Energy Level Engineering

High-Value Application Scenarios for Ethyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzoate Based on Quantifiable Differentiation


Solution-Processed Tetrabenzoporphyrin Precursor for High-Mobility Organic Field-Effect Transistors (OFETs)

The combination of high solubility (>100 mg/mL) and sub-2 nm film roughness achieved with 354158-75-1 directly enables the spin-coating of smooth, uniform precursor films for subsequent thermal conversion to tetrabenzoporphyrin semiconductors. The wide thermal processing window (onset >230 °C) permits thorough solvent annealing before the intentional retro-Diels-Alder reaction, resulting in pinhole-free polycrystalline benzoporphyrin films that have demonstrated field-effect mobilities reaching 0.1-1.0 cm²/V·s in structurally analogous systems [1][3]. The meta-benzoate ethyl ester moiety's contribution to amorphous precursor morphology is particularly critical for bottom-gate OFET configurations where the dielectric-semiconductor interface quality governs charge transport.

Symmetry-Breaking Charge Transfer Material for Organic Photovoltaic Bulk Heterojunctions

The pronounced solvatochromic shift (>100 nm) of 354158-75-1, indicative of a robust symmetry-breaking intramolecular charge transfer excited state, positions it as a donor or interfacial material candidate in fullerene-free organic solar cells [4]. The BCOD-ethano bridge is essential for this photophysical behavior, as it breaks the conjugation symmetry present in flat phthalimides. When combined with a suitable non-fullerene acceptor, the transient dipolar state facilitates efficient exciton dissociation, a function that the fully aromatic N-(3-ethoxycarbonylphenyl)phthalimide cannot replicate due to its weak solvatochromic response (<30 nm). The ethyl ester group provides additional synthetic versatility for further functionalization to tune energy level alignment with evolving acceptor platforms.

Thermally Triggered Precursor for Printed Electronics: Inkjet and Aerosol Jet Deposition

The 1.7- to 2.5-fold solubility advantage of the meta-benzoate ethyl ester isomer over its ortho-substituted analog translates to higher achievable ink concentrations (≥10 wt%) while maintaining Newtonian viscosity below 10 cP, a requirement for reliable piezoelectric inkjet jetting [2]. The elevated thermal conversion onset (230-280 °C) prevents premature nozzle clogging from in-situ retro-Diels-Alder during heated printing stages, a failure mode observed with lower-onset non-imide BCOD-pyrrole precursors that decompose near typical inkjet platen temperatures (60-120 °C). This thermal resilience ensures clean, continuous deposition of line patterns with widths as fine as 20-50 µm prior to the final high-temperature conversion step, enabling direct-write fabrication of organic transistor arrays on flexible substrates.

Standardized Building Block for Academic and Industrial Material Libraries

The well-defined thermal decomposition profile and high crystallinity suppression of 354158-75-1 make it an ideal modular building block for generating combinatorial libraries of benzoporphyrin and phthalocyanine derivatives. Its reproducible retro-Diels-Alder chemistry ensures that researchers can systematically vary the N-substituent or the ester hydrolysis product without altering the BCOD thermolysis kinetics—a critical control parameter that fails when switching between regioisomers or ester analogs. Procurement of this specific CAS registry number guarantees batch-to-batch consistency in both solubility and thermal behavior, avoiding the significant reproducibility issues encountered when substituting with generic 'BCOD-phthalimide' or 'ethanoisoindole' preparations from non-specialist chemical suppliers [1][2].

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